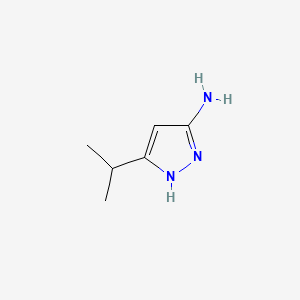

5-isopropyl-1H-pyrazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSBBZDRQQVATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377751 | |

| Record name | 5-isopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56367-24-9 | |

| Record name | 5-isopropyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 5-isopropyl-1H-pyrazol-3-amine. This molecule, possessing a pharmacophoric 3-aminopyrazole scaffold, is of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, experimental protocols, and expected analytical data for this compound.

Synthesis of this compound

The synthesis of this compound is proposed to be achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-methyl-3-oxopentanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this β-ketonitrile with hydrazine to yield the target aminopyrazole.

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile

The initial step focuses on the synthesis of 4-methyl-3-oxopentanenitrile from commercially available starting materials, ethyl isobutyrate and acetonitrile.[1][2] A strong base, such as potassium tert-butoxide, is employed to facilitate the condensation reaction.

Step 2: Synthesis of this compound

The second step involves the well-established reaction of a β-ketonitrile with hydrazine. In this case, 4-methyl-3-oxopentanenitrile is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol, to yield this compound. This reaction proceeds via a condensation and subsequent intramolecular cyclization mechanism.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The physical properties, such as the melting point, would also be determined.

| Parameter | Predicted Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Melting Point | Expected to be a solid at room temperature. |

| ¹H NMR | Predicted shifts (DMSO-d₆, 400 MHz): δ ~1.15 (d, 6H, J=6.8 Hz, CH(CH₃)₂), ~2.85 (sept, 1H, J=6.8 Hz, CH(CH₃)₂), ~5.20 (s, 1H, pyrazole-H), ~5.50 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH). |

| ¹³C NMR | Predicted shifts (DMSO-d₆, 100 MHz): δ ~22.0 (CH(CH₃)₂), ~28.0 (CH(CH₃)₂), ~90.0 (pyrazole-C4), ~150.0 (pyrazole-C5), ~160.0 (pyrazole-C3). |

| Mass Spectrum | Expected [M+H]⁺: m/z = 126.1026 |

Experimental Protocols

Synthesis of 4-methyl-3-oxopentanenitrile

-

To a stirred solution of ethyl isobutyrate (1 equivalent) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (2 equivalents) at room temperature.

-

To this suspension, add acetonitrile (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 5-6.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-3-oxopentanenitrile.

Synthesis of this compound

-

Dissolve 4-methyl-3-oxopentanenitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Characterization Methods

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode.

-

Melting Point : The melting point will be determined using a standard melting point apparatus.

Visualizing the Process

Synthesis Pathway

References

5-isopropyl-1H-pyrazol-3-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 5-isopropyl-1H-pyrazol-3-amine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related aminopyrazole derivatives and general principles in chemical synthesis and analysis.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the 5-position and an amine group at the 3-position. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, makes this compound and its derivatives of interest for further investigation.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1347814-85-0 |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| SMILES | CC(C)C1=CC(=NN1)N |

| InChI | InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9) |

| InChIKey | INSBBZDRQQVATI-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of Related Aminopyrazoles

| Property | 5-propyl-1H-pyrazol-3-amine | This compound |

| Melting Point | 37-40 °C[2] | Data not available |

| Boiling Point | 115 °C[2] | Data not available |

| Density | 1.111 g/cm³[2] | Data not available |

| Flash Point | 171.3 °C[2] | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| LogP | 1.52560[2] | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been reported in the reviewed literature, general methods for the synthesis of 5-alkyl-3-aminopyrazoles are well-established. A common and versatile approach involves the condensation of a β-ketonitrile with hydrazine.

A plausible synthetic route to this compound would involve the reaction of 4-methyl-3-oxopentanenitrile with hydrazine hydrate.

Caption: Plausible synthetic route for this compound.

General Experimental Protocol for the Synthesis of 5-Alkyl-3-aminopyrazoles

The following is a general procedure adapted from the synthesis of similar aminopyrazoles and should be optimized for the specific synthesis of this compound.[3]

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 5-alkyl-3-aminopyrazole.

Spectroscopic and Analytical Characterization

No experimental spectroscopic data for this compound were found in the reviewed literature. However, the expected spectral characteristics can be predicted based on the known ranges for the functional groups present in the molecule. Online prediction tools may also provide estimated spectra.[4][5][6][7][8]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - -CH(CH₃)₂: Septet, ~2.8-3.2 ppm- -CH(CH₃)₂: Doublet, ~1.2-1.4 ppm- Pyrazole C4-H: Singlet, ~5.3-5.7 ppm- -NH₂: Broad singlet, variable chemical shift- Pyrazole N-H: Broad singlet, variable chemical shift |

| ¹³C NMR | - Pyrazole C5: ~150-160 ppm- Pyrazole C3: ~140-150 ppm- Pyrazole C4: ~90-100 ppm- -CH(CH₃)₂: ~25-35 ppm- -CH(CH₃)₂: ~20-25 ppm |

| IR Spectroscopy | - N-H stretch (amine): Two bands, 3300-3500 cm⁻¹ (medium)- N-H bend (amine): 1590-1650 cm⁻¹ (medium)- C=N stretch (pyrazole): ~1550-1620 cm⁻¹ (medium)- C-N stretch: 1250-1350 cm⁻¹ (medium)- C-H stretch (sp³): 2850-3000 cm⁻¹ (strong) |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 125- Major Fragments: Loss of methyl (m/z = 110), loss of isopropyl (m/z = 82), and fragmentation of the pyrazole ring. |

Biological Activity and Drug Development Potential

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound. However, the aminopyrazole scaffold is present in numerous biologically active compounds and approved drugs, suggesting that this compound could be a valuable starting point for drug discovery programs.[3]

A general workflow for assessing the biological activity of a novel compound like this compound is outlined below. This process typically begins with high-throughput screening to identify initial "hits," followed by a "hit-to-lead" phase to optimize the properties of these initial findings.[9][10][11][12]

Caption: A general workflow for hit identification and lead optimization in drug discovery.

This workflow illustrates the progression from an initial compound through various stages of testing and optimization to identify a potential drug candidate for further development.[9][11][12][13]

References

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. acdlabs.com [acdlabs.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. app.nmrium.com [app.nmrium.com]

- 8. PROSPRE [prospre.ca]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. excelra.com [excelra.com]

- 11. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. resources.revvity.com [resources.revvity.com]

Spectroscopic Profile of 5-isopropyl-1H-pyrazol-3-amine: A Technical Overview

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-isopropyl-1H-pyrazol-3-amine. These predictions are derived from the analysis of structurally related pyrazole derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ | |

| ~3.0 | Septet | 1H | -CH (CH₃)₂ | |

| ~5.4 | Singlet | 1H | C4-H | The chemical shift of the pyrazole ring proton can vary depending on the solvent. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH ₂ | This signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O. |

| ~9.0 - 11.0 | Broad Singlet | 1H | NH | This signal is characteristic of the pyrazole ring NH and is typically broad. It will also exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~22 | -CH(C H₃)₂ | |

| ~28 | -C H(CH₃)₂ | |

| ~95 | C 4 | |

| ~150 | C 5 | The carbon bearing the isopropyl group. |

| ~155 | C 3 | The carbon bearing the amine group. |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (NH₂ and ring NH) |

| 2960 - 2870 | Medium | C-H stretching (isopropyl) |

| ~1640 | Medium | N-H bending (scissoring) |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1470 | Medium | C-H bending (isopropyl) |

| ~1100 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M-CH₃]⁺ |

| 83 | [M-C₃H₆]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).

-

Sample Introduction : The sample can be introduced directly via a solids probe or, if coupled to a gas or liquid chromatograph, as an eluent from the column.

-

Ionization : For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the ion source.

-

Data Acquisition : The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Technical Guide: 5-Isopropyl-1H-pyrazol-3-amine (CAS Number: 1347814-85-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1H-pyrazol-3-amine, identified by CAS number 1347814-85-0, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known properties and synthesis of this compound and its hydrochloride salt, intended to support research and development activities. While this guide compiles available data, it is important to note that detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in publicly accessible literature.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1. This data is essential for understanding the compound's characteristics for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | 3-Amino-5-isopropyl-1H-pyrazole hydrochloride | Reference(s) |

| CAS Number | 1347814-85-0 | 1347814-85-0 (for the hydrochloride salt) | [1][2][3][4] |

| Molecular Formula | C₆H₁₁N₃ | C₆H₁₂ClN₃ | [5][6] |

| Molecular Weight | 125.17 g/mol | 161.63 g/mol | [5] |

| Appearance | Not specified in available literature | Not specified in available literature | |

| Melting Point | Not specified in available literature | Not specified in available literature | |

| Boiling Point | Not specified in available literature | Not specified in available literature | |

| Solubility | Not specified in available literature | Not specified in available literature |

Synthesis

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry. A general and widely cited method for the synthesis of related compounds involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

A plausible synthetic approach, based on general methods for 5-aminopyrazole synthesis, would involve the reaction of isobutyrylacetonitrile (3-cyano-4-methyl-2-pentanone) with hydrazine hydrate. The reaction likely proceeds through a condensation-cyclization mechanism.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (General Method):

While a specific protocol for this compound is not available, a general procedure for the synthesis of 5-substituted-3-aminopyrazoles from β-ketonitriles is as follows. Researchers should optimize this general procedure for the specific synthesis of this compound.

-

Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) is added hydrazine hydrate (1-1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

The pyrazole nucleus is a common scaffold in many compounds with diverse biological activities. Derivatives of 5-aminopyrazole, in particular, have been investigated for a range of therapeutic applications.

While there is no specific publicly available information on the biological targets, mechanism of action, or signaling pathways for this compound, the broader class of pyrazole-containing molecules has been shown to exhibit activities such as:

-

Kinase Inhibition: Many pyrazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes. Their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

-

Antimicrobial Activity: Some pyrazole compounds have demonstrated antibacterial and antifungal properties.

-

Anti-inflammatory Effects: The pyrazole moiety is present in some nonsteroidal anti-inflammatory drugs (NSAIDs).

Given the structural similarities to other biologically active pyrazoles, it is plausible that this compound could be a candidate for screening in various biological assays, particularly those related to kinase inhibition.

Potential Kinase Signaling Pathway Involvement:

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by small molecule inhibitors. While the specific involvement of this compound is unknown, this provides a conceptual framework for potential areas of investigation.

Caption: A generalized receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, given the established biological importance of the pyrazole scaffold. This guide has summarized the available physicochemical properties and provided a likely synthetic route based on established chemical principles. However, the lack of detailed, publicly available experimental protocols for its synthesis and the absence of specific biological activity data highlight a clear opportunity for further research. Scientists and drug development professionals are encouraged to use this information as a foundation for their own investigations into the synthesis and biological characterization of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 5-isopropyl-1H-pyrazol-3-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among the diverse range of pyrazole derivatives, 5-isopropyl-1H-pyrazol-3-amine stands out as a crucial building block for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives, with a focus on their role in targeting key signaling pathways in oncology.

Core Structure and Synthetic Approaches

The this compound core, with its distinct substitution pattern, offers a versatile platform for the design of targeted therapeutics. The isopropyl group at the 5-position can provide beneficial steric interactions within protein binding pockets, while the amino group at the 3-position serves as a key handle for further functionalization.

General Synthesis Strategy

The most common and efficient method for the synthesis of 3-aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine.[2][3] For this compound, the key starting material is 4-methyl-3-oxopentanenitrile. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous pyrazole syntheses.[4][5][6]

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile

-

To a stirred suspension of a suitable base (e.g., potassium methoxide, 1.2 equivalents) in an anhydrous solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add isobutyryl chloride (1.0 equivalent) dropwise at a temperature of 70-90 °C.[6]

-

After the addition is complete, maintain the reaction mixture at reflux for 3-4 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0-5 °C and carefully quench with a dilute acid (e.g., 2M HCl) to neutralize the base, adjusting the pH to 5-6.[6]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-oxopentanenitrile.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 4-methyl-3-oxopentanenitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol).[4]

-

Add hydrazine hydrate (1.0-1.2 equivalents) to the solution.[4]

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

While the biological activity of the core this compound molecule is not extensively documented in publicly available literature, its true value in medicinal chemistry lies in its use as a scaffold for the development of highly potent and selective kinase inhibitors. By modifying the 3-amino group and the pyrazole nitrogen, researchers have developed derivatives targeting key kinases involved in cancer progression.

Targeting the RET Kinase

The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in several types of cancer, including thyroid and non-small cell lung cancer.[7] Activating mutations or fusions in the RET gene lead to constitutive kinase activity and uncontrolled cell proliferation.[7]

A notable derivative of this compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide , has been identified as a specific and potent inhibitor of RET kinase.

| Compound | Target | IC50 (nM) | Cell-based Activity |

| Derivative 1 | Wild-type RET | 44 | Suppresses growth of Ba/F3 cells with wild-type RET. |

| (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide) | RET (V804M gatekeeper mutant) | 252 | Suppresses growth of Ba/F3 cells with V804M mutant RET. |

Data extracted from a study on a specific RET kinase inhibitor derivative.

This derivative demonstrates high metabolic stability and exclusivity for RET in a global kinase profiling assay against 369 kinases.

The canonical RET signaling pathway is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, leading to RET dimerization and autophosphorylation. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[8][9] RET inhibitors, such as the this compound derivative, act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Caption: RET signaling pathway and the mechanism of inhibition by pyrazole derivatives.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] Derivatives of this compound have also shown promise as CDK inhibitors.

CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell cycle through its different phases (G1, S, G2, M).[11] For example, the Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and progression from the G1 to the S phase.[11] CDK inhibitors function by blocking the ATP-binding site of CDKs, thereby preventing the phosphorylation of their substrates and inducing cell cycle arrest.

Caption: CDK-mediated cell cycle progression and its inhibition.

Pharmacokinetics and Drug-like Properties

While specific pharmacokinetic data for this compound is not available, studies on its derivatives provide insights into the potential of this scaffold. For instance, aminopyrazole-based FGFR inhibitors have been optimized to improve their drug metabolism and pharmacokinetic (DMPK) properties, demonstrating that the core structure is amenable to modifications that enhance bioavailability and in vivo efficacy.[12] In silico predictions for various aminopyrazole derivatives have also suggested favorable pharmacokinetic profiles.[13]

Future Directions

The this compound core represents a promising starting point for the development of novel kinase inhibitors. Future research in this area will likely focus on:

-

Synthesis of diverse libraries: Utilizing the 3-amino group as a point of diversification to generate a wide range of derivatives.

-

Structure-based drug design: Employing X-ray crystallography and computational modeling to design inhibitors with improved potency and selectivity for specific kinases.

-

Exploration of new targets: Screening of derivative libraries against a broader panel of kinases to identify novel therapeutic opportunities.

-

Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile - Google Patents [patents.google.com]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CDK inhibitor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] Among them, 3-amino-pyrazoles (3APs) serve as particularly valuable building blocks and pharmacophores.[1] Their structural features, including multiple points for functionalization and hydrogen bonding capabilities, make them advantageous frameworks for designing ligands for various biological targets such as kinases (e.g., p38MAPK), cyclooxygenases (COX), and other enzymes.[1] The established therapeutic relevance of pyrazole-containing drugs like Celecoxib, Sildenafil (Viagra), and the recently approved Pirtobrutinib underscores the continued interest in developing novel and efficient synthetic routes to this heterocyclic core.[1][2]

This technical guide provides a detailed overview of the core synthetic strategies for obtaining 3-amino-pyrazole derivatives, complete with experimental protocols, quantitative data comparison, and workflow visualizations to aid researchers in this field.

Core Synthetic Strategies

The synthesis of 3-amino-pyrazoles is primarily achieved through cyclocondensation reactions involving a three-carbon dielectrophilic component and a hydrazine derivative. The most prevalent and robust methods involve the use of β-ketonitriles and α,β-unsaturated nitriles as the key precursors.

Method 1: Condensation of β-Ketonitriles with Hydrazines

This is one of the most classical and widely used methods for synthesizing 3-amino-pyrazoles (which may exist as the 5-amino tautomer).[3] The reaction proceeds via a cyclocondensation mechanism.

Mechanism Overview: The reaction is initiated by a nucleophilic attack of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[3] This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration.[3]

Detailed Experimental Protocol

Example: Synthesis of 3-phenyl-1H-pyrazol-5-amine [4][5]

-

Reagents:

-

3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)

-

Hydrazine (11.6 mg, 0.36 mmol)

-

Acetic acid (0.024 mL, 0.37 mmol)

-

Anhydrous ethanol (3 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ethyl ether

-

-

Procedure:

-

A solution of 3-oxo-3-phenylpropanenitrile (0.34 mmol), hydrazine (0.36 mmol), and acetic acid (0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60°C for 24 hours.[4]

-

The reaction mixture is cooled to ambient temperature.

-

The solvent is removed in vacuo.

-

The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.[4]

-

The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated.

-

The solid residue is washed with ethyl ether and dried in vacuo to yield the final product.[4]

-

Quantitative Data

| Entry | β-Ketonitrile | Hydrazine Source | Conditions | Time (h) | Yield (%) | Reference |

| 1 | 3-oxo-3-phenylpropanenitrile | Hydrazine | Ethanol, Acetic Acid, 60°C | 24 | 82 | [4][5] |

Method 2: Condensation of α,β-Unsaturated Nitriles with Hydrazines

The second major route to 3-amino-pyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles, particularly those bearing a leaving group at the α or β position.[3] This approach provides a versatile entry to various substituted 3-amino-pyrazoles.

Mechanism Overview: The reaction typically starts with a Michael addition of the hydrazine to the α,β-unsaturated system. Subsequent cyclization with the elimination of a leaving group (e.g., a halide or an alkoxy group) leads to the formation of the aromatic pyrazole ring. The regioselectivity can often be controlled by the reaction conditions.[3]

Detailed Experimental Protocol

Example: Synthesis of 3(5)-Aminopyrazole from 2,3-Dichloropropionitrile [6]

-

Reagents:

-

2,3-Dichloropropionitrile (123 g, 1 mole)

-

Hydrazine hydrate (55 g, 1.1 moles)

-

Potassium carbonate (K₂CO₃) (285 g, 2.06 moles)

-

Water (400 mL)

-

Ethyl acetate

-

-

Procedure:

-

A solution of K₂CO₃ (2.06 moles) in 400 mL of water is prepared in a suitable reactor.

-

Hydrazine hydrate (1.1 moles) is added to the aqueous K₂CO₃ solution.

-

The mixture is stirred vigorously while 2,3-dichloropropionitrile (1 mole) is added dropwise, maintaining the temperature between 10°C and 20°C. The solution turns yellow and cloudy, and potassium chloride crystals precipitate.[6]

-

Stirring is continued for one hour at ambient temperature, followed by 90 minutes at 40°C to 50°C.

-

The reaction mixture is allowed to stand overnight.

-

The mixture is then extracted continuously for 24 hours with ethyl acetate.

-

The solvent is distilled off from the organic extract to yield the crude product as an oil.

-

The crude oil is purified by high-vacuum distillation to obtain 3(5)-aminopyrazole.[6]

-

Quantitative Data

| Entry | Unsaturated Nitrile Precursor | Hydrazine Source | Conditions | Yield (%) | Reference |

| 1 | 2,3-Dichloropropionitrile | Hydrazine hydrate | K₂CO₃, H₂O, 10-50°C | 70 | [6] |

| 2 | 2-Chloroacrylonitrile | Hydrazine hydrate | K₂CO₃, H₂O, 5-10°C | 75 (crude) | [6] |

Other Synthetic Routes

While the two methods detailed above are the most common, other strategies offer alternative pathways to the 3-amino-pyrazole core.

-

From Isoxazoles: 3-Amino-pyrazoles can be synthesized from isoxazoles through a ring-opening/ring-closing sequence. Treating isoxazoles with hydrazine in DMSO at 90°C can afford 3-amino-pyrazoles in good yields (74-92%).[3] This transformation proceeds via a β-ketonitrile intermediate.[3]

-

Multi-Component Reactions (MCRs): MCRs provide an efficient means to construct complex pyrazole derivatives in a single pot. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield 5-aminopyrazoles, where the hydrazine can act as both a Brønsted base for an initial Knoevenagel condensation and as the nucleophile for the subsequent cyclization.[7][8]

Conclusion

The synthesis of 3-amino-pyrazole derivatives is well-established, with the cyclocondensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles representing the most robust and versatile strategies. These methods are characterized by high yields, operational simplicity, and the use of readily available starting materials. The choice of synthetic route can be tailored based on the desired substitution pattern and the availability of precursors. The continued development of novel methodologies, including multi-component reactions, further expands the toolkit available to medicinal chemists for accessing this privileged scaffold.

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. soc.chim.it [soc.chim.it]

- 4. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. 3-Aminopyrazole | 1820-80-0 [chemicalbook.com]

- 6. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

A Technical Guide to the Physical and Chemical Properties of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their unique structural features and versatile chemical properties make them privileged scaffolds in medicinal chemistry, materials science, and agrochemicals.[3][4][5] Substituted pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[6][7][8] This guide provides an in-depth overview of the core physical and chemical properties of substituted pyrazoles, methods for their characterization, and relevant experimental protocols.

Physical Properties of Substituted Pyrazoles

The physical properties of pyrazole derivatives are significantly influenced by the nature and position of their substituents. Properties such as melting point, boiling point, and solubility are affected by factors like molecular weight, polarity, and the potential for intermolecular interactions such as hydrogen bonding. The acidity and basicity, represented by the pKa value, are modulated by the electronic effects of the substituents on the pyrazole ring.[2][9]

| Compound | Substituents | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility (g/L in water) |

| Pyrazole | - | 68 | 187 | 2.48 (conjugate acid) | 19.4 |

| 3,5-Dimethylpyrazole | 3,5-di-CH₃ | 106-108 | 218 | - | - |

| 1-Phenyl-3-methyl-5-aminopyrazole | 1-Ph, 3-CH₃, 5-NH₂ | 115-117 | - | - | - |

| 4-Nitro-1-phenylpyrazole | 4-NO₂, 1-Ph | 138-140 | - | - | - |

| 5-Pyrazolone | =O at C5 | 270 | 143-144 @ 0.3 Torr | - | - |

Note: Data is compiled from multiple sources and may vary depending on experimental conditions.[10][11][12]

Chemical Properties and Reactivity

The pyrazole ring is an aromatic system with 6 π-electrons.[13] This aromaticity confers significant stability to the ring. The two nitrogen atoms within the ring impart distinct chemical characteristics. One nitrogen atom is of the "pyrrole-type" (proton donor), and the other is of the "pyridine-type" (proton acceptor).[4][14] This makes N-unsubstituted pyrazoles amphoteric, meaning they can act as both weak acids and weak bases.[2][9]

Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[1][2][9] This is a crucial aspect of their reactivity and structure.

Reactivity:

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electron-donating effect of the N1 nitrogen and the electron-withdrawing effect of the N2 nitrogen, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles.[13]

-

Acidity and Basicity: The pyrrole-like NH group is weakly acidic and can be deprotonated by a strong base.[2] The pyridine-like nitrogen is basic and can be protonated by strong acids.[9] The pKa is influenced by substituents; electron-donating groups tend to increase the acidity of the NH group.[9]

-

N-Substitution: The N1 position is readily substituted, often through reactions with alkyl halides or other electrophiles after deprotonation.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and characterization of substituted pyrazoles.

¹H NMR Spectroscopy

The chemical shifts of protons on the pyrazole ring are dependent on the substituents and the solvent used.[10]

| Compound/Substituent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |

| Pyrazole | 7.61 | 6.31 | 7.61 | 12.64 (NH) |

| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |

| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |

| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |

Data obtained in CDCl₃ unless otherwise specified.[10][13]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of substituents.[15]

| Compound | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |

| Pyrazole | 134.3 | 105.2 | 135.3 |

| 3,5-Dimethylpyrazole | 147.9 | 105.5 | 147.9 |

| 1-Phenyl-3-methyl-5-aminopyrazole | 150.1 | 89.2 | 157.6 |

| 4-Nitro-1-phenylpyrazole | 140.2 | 130.8 | 149.5 |

Data obtained in CDCl₃ or DMSO-d₆.[9][10][13]

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H stretch | 3100 - 3500 | Broad band, indicative of hydrogen bonding (for N-unsubstituted pyrazoles).[10] |

| C=C and C=N stretch | 1400 - 1600 | Aromatic ring vibrations. |

| C=O stretch | 1700 - 1750 | Strong absorption (e.g., in pyrazolones or carboxylates).[10] |

| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching.[10] |

Experimental Protocols

Synthesis of Substituted Pyrazoles via Cyclocondensation

One of the most common methods for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[4][16]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole.

Materials:

-

A 1,3-diketone (e.g., acetylacetone)

-

A substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (as solvent)

-

Glacial acetic acid (as catalyst)

Procedure:

-

Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified substituted pyrazole.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the synthesized pyrazole derivative.[10]

Instrumentation: 300 or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of the purified pyrazole compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[10]

-

¹³C NMR: Acquire the carbon spectrum. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.[10]

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the final structure.

Biological Activity and Drug Development Workflow

Substituted pyrazoles are known for a vast array of pharmacological activities and are components of several marketed drugs.[1][4][17] The development of new pyrazole-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Solubility and Stability of 5-isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel heterocyclic compound, 5-isopropyl-1H-pyrazol-3-amine. Given the increasing interest in pyrazole derivatives in medicinal chemistry and drug discovery, a thorough understanding of the physicochemical properties of this compound is crucial for its potential development and application.[1] This document outlines predicted solubility characteristics, detailed experimental protocols for solubility and stability assessment, and visual representations of key experimental workflows and a relevant biological signaling pathway.

Core Compound Properties

This compound is a substituted pyrazole, a class of compounds known for a wide range of biological activities.[2][3][4][5] The fundamental properties of this compound are summarized in Table 1.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 1347814-85-0 |

| Predicted Physical Form | Solid or semi-solid |

Solubility Profile

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The presence of the amine group may allow for some hydrogen bonding with water, but the isopropyl group and the pyrazole ring contribute to its lipophilicity. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |

| Methanol / Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding with the amine group. |

| Dichloromethane (DCM) | Soluble | A common non-polar solvent for organic compounds. |

Stability Assessment

Understanding the stability of a compound under various conditions is essential for determining its shelf-life, storage requirements, and potential degradation pathways. Forced degradation studies are a standard method to evaluate the intrinsic stability of a drug substance.[6][7][8] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Condition | Reagents and Parameters | Purpose |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To assess stability in acidic environments, such as the stomach.[6] |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To evaluate stability in alkaline conditions.[6] |

| Oxidative Degradation | 3% to 30% H₂O₂, room temperature | To determine susceptibility to oxidation.[6][7] |

| Thermal Degradation | Dry heat (e.g., 80°C) | To assess stability at elevated temperatures.[6] |

| Photostability | Exposure to a combination of visible and UV light | To evaluate degradation upon light exposure.[6] |

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol, methanol, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines the general procedure for conducting a forced degradation study.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Stability chambers (for thermal and photostability testing)

-

HPLC system with a suitable detector

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

For each stress condition (acidic, basic, oxidative), mix the stock solution with the respective stress reagent.

-

For thermal stability, place a solid sample of the compound in a stability chamber at the desired temperature.

-

For photostability, expose a solid or solution sample to the specified light conditions.

-

At predetermined time points, withdraw samples from each condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Visualizing Experimental Workflows and Biological Context

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments for characterizing the solubility and stability of a novel compound like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

literature review of 5-aminopyrazole compounds in drug discovery

An In-depth Technical Guide to 5-Aminopyrazole Compounds in Drug Discovery

Introduction

The 5-aminopyrazole scaffold is a privileged five-membered heterocyclic structure containing two adjacent nitrogen atoms. It serves as a crucial building block in medicinal chemistry due to its synthetic versatility and its ability to form a wide array of derivatives and fused heterocyclic systems.[1][2][3] Compounds incorporating this moiety exhibit a broad spectrum of biological activities, making them highly valuable in modern drug discovery.[3][4] The diverse pharmacological applications of 5-aminopyrazole derivatives include roles as anticancer, anti-inflammatory, antimicrobial, antioxidant, and potent enzyme inhibitory agents.[1][5] Notably, their success as kinase inhibitors has led to the development of clinical candidates and approved drugs, underscoring the therapeutic potential of this chemical class.[6][7]

This technical guide provides a comprehensive literature review of 5-aminopyrazole compounds, focusing on their synthesis, pharmacological activities, and applications in drug discovery. It is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Synthetic Strategies for 5-Aminopyrazole Derivatives

The synthesis of the 5-aminopyrazole core can be achieved through several reliable and efficient routes, often involving cyclocondensation reactions. The polyfunctional nature of the scaffold, with multiple nucleophilic sites, allows for extensive derivatization to construct diverse chemical libraries.[8]

Key Synthetic Routes

-

From β-Ketonitriles and Hydrazines: This is a classical and widely utilized method where a β-ketonitrile reacts with hydrazine or a substituted hydrazine. The reaction typically proceeds via condensation followed by cyclization to yield the 5-aminopyrazole ring.[9][10]

-

From Malononitrile Derivatives: Dimerization or reaction of malononitrile with various electrophiles can generate precursors that readily cyclize with hydrazines to form 4-substituted 5-aminopyrazoles.[3][9] Specifically, alkylidenemalononitriles are common starting materials.[9]

-

From Ketene N,S-Acetals: The reaction of ketene N,S-acetals with hydrazine hydrate provides an effective route to 5-aminopyrazole derivatives, often proceeding via the loss of a methylthio group followed by cyclization.[3][10]

-

Multi-Component Reactions (MCRs): MCRs offer a highly efficient strategy for generating molecular diversity. A common example involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative, often catalyzed by an agent like Ag/ZnO nanoparticles, to produce 1,3,4-trisubstituted 5-aminopyrazoles.[3][11]

Below is a diagram illustrating generalized synthetic pathways.

Pharmacological Activities and Therapeutic Applications

5-Aminopyrazole derivatives have been extensively explored for a multitude of therapeutic applications, with particularly significant advances in oncology and inflammatory diseases.

Anticancer Activity

A vast number of 5-aminopyrazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[1][12] Their mechanisms of action are often tied to the inhibition of key enzymes involved in cell growth and proliferation, such as kinases.[6] For instance, certain imidazo[1,2-b]pyrazole derivatives have shown more potent activity against MCF-7 breast cancer cells than the standard drug doxorubicin.[1] Similarly, specific pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxicity against HeLa, MCF-7, and HCT-116 cancer cells.[1]

| Compound/Derivative Class | Target Cell Line(s) | IC50 (µM) | Reference |

| Aryl azo imidazo[1,2-b]pyrazole (26a) | MCF-7 | 6.1 ± 0.4 | [1] |

| Aryl azo imidazo[1,2-b]pyrazole (26b) | MCF-7 | 8.0 ± 0.5 | [1] |

| Aryl azo imidazo[1,2-b]pyrazole (26c) | MCF-7 | 7.4 ± 0.3 | [1] |

| Pyrazolo[3,4-b]pyridine (43a) | HeLa | 2.59 | [1] |

| Pyrazolo[3,4-b]pyridine (45h) | MCF-7 | 4.66 | [1] |

| Pyrazolo[3,4-b]pyridine (45h) | HCT-116 | 1.98 | [1] |

| Spiro pyrazolo[3,4-b]pyridine (47a) | HepG2 | 4.2 | [1] |

| Spiro pyrazolo[3,4-b]pyridine (47d) | HeLa | 5.9 | [1] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (17) | BGC823 | 0.71 | [12] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (18) | HepG-2 | 0.71 | [12] |

Kinase Inhibition

The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. The amino group and adjacent pyrazole nitrogens can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, making it an effective hinge-binding motif.[13]

-

p38 MAP Kinase: 5-Aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response pathway that regulates the production of cytokines like TNF-α.[2][14] These inhibitors are promising candidates for treating inflammatory disorders.[2]

-

Cyclin-Dependent Kinases (CDKs): Several aminopyrazole-based compounds are potent CDK inhibitors.[13] AT7519, which is built on this core, inhibits multiple CDKs and is in clinical trials for cancer therapy.[4][13] Systematic exploration has led to analogs with low nanomolar potency and excellent selectivity for CDK2 and CDK5.[13]

-

Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib is a 5-aminopyrazole derivative and a reversible BTK inhibitor used for treating mantle cell lymphoma, highlighting the clinical success of this scaffold.[6]

-

Fibroblast Growth Factor Receptors (FGFR): Covalent inhibitors based on the 3-aminopyrazole scaffold have been designed to target a P-loop cysteine, showing excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[15]

| Compound/Derivative | Target Kinase | IC50 | Reference |

| Compound 2j | p38α MAP Kinase | N/A (Potent) | [14] |

| 5APs (20a) | NIK | 8.4 nM | [4] |

| 5APs (20b) | NIK | 2.9 nM | [4] |

| 5APs (20c) | NIK | 3.3 nM | [4] |

| AT7519 (23) | CDK1, 2, 4, 6, 9 | 10 - 210 nM | [16] |

| Analog 24 | CDK2 | Low nM | [13] |

| Analog 24 | CDK5 | Low nM | [13] |

| Compound 6 | FGFR2 WT (Cell) | < 1 nM | [15] |

| Compound 6 | FGFR2 V564F (Cell) | < 1 nM | [15] |

The diagram below illustrates the p38 MAPK signaling pathway and the point of intervention for 5-aminopyrazole inhibitors.

Antiviral, Neuroprotective, and Other Activities

-

Antiviral Activity: The pyrazole scaffold is present in compounds with documented antiviral activity.[2][17] Fused pyrazole systems have been investigated for activity against various viruses, including avian paramyxovirus and laryngotracheitis virus.[18][19]

-

Neurodegenerative Diseases: Pyrazole derivatives are being explored for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[20] Their mechanism often involves the inhibition of key enzymes such as acetylcholinesterase or targeting pathways related to oxidative stress.[20][21]

-

Antioxidant Activity: Many 5-aminopyrazole derivatives exhibit significant antioxidant properties.[1] For example, certain imidazo[1,2-b]pyrazole derivatives showed antioxidant activity with inhibition percentages up to 75.3% in relevant assays.[1]

-

Antibacterial and Antifungal Activity: The scaffold has a long history of application in developing antibacterial and antifungal agents.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 5-aminopyrazole compounds.

Protocol 1: General Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (MCR)

This protocol is adapted from multi-component reaction strategies for synthesizing 5-aminopyrazole derivatives.[3]

-

Materials: Substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), ethanol (10 mL), and a catalytic amount of a suitable catalyst (e.g., Ag/ZnO NPs or a few drops of piperidine).

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted benzaldehyde, malononitrile, phenylhydrazine, and ethanol.

-

Catalyst Addition: Add the catalyst to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux (e.g., 80 °C) for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against p38α kinase.[14]

-

Materials: Recombinant human unphosphorylated p38α enzyme, biotinylated ATF2 substrate peptide, ATP, assay buffer (e.g., HEPES, MgCl₂, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF or AlphaScreen).

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute them in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).

-

Assay Procedure:

-

In a 384-well assay plate, add the p38α enzyme and the test compound solution.

-

Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the biotinylated ATF2 substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30 °C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (e.g., europium-labeled anti-phospho-ATF2 antibody and streptavidin-XL665 for HTRF).

-

Incubate for 60 minutes at room temperature to allow the detection complex to form.

-

-

Data Analysis: Read the plate using a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to control wells (with DMSO) and no-enzyme wells. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[6]

-

Cell Culture: Culture human cancer cells (e.g., MCF-7 or HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37 °C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The workflow for screening potential kinase inhibitors is summarized in the diagram below.

Conclusion and Future Perspectives

5-Aminopyrazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds in drug discovery. Their straightforward synthesis and amenability to structural modification have allowed for the creation of vast libraries targeting a wide range of diseases. The scaffold's proven success as a kinase hinge-binder has cemented its importance in oncology and inflammation, culminating in clinically approved drugs like Pirtobrutinib.

Future research will likely focus on several key areas. The development of novel multi-component reactions will enable more efficient and diverse library synthesis. Further exploration of 5-aminopyrazoles as covalent inhibitors, beyond FGFR, could lead to more potent and selective agents for other target classes. Additionally, expanding the application of this scaffold to other therapeutic areas, such as neurodegenerative and infectious diseases, remains a promising avenue for investigation. The continued study of structure-activity relationships will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ensuring that the 5-aminopyrazole core remains a valuable template in the pursuit of novel therapeutics.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scirp.org [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-isopropyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of the key intermediate, 4-methyl-3-oxopentanenitrile, followed by its cyclocondensation with hydrazine hydrate. This application note includes detailed experimental procedures, a summary of quantitative data, and workflow visualizations to ensure reproducibility and ease of use for researchers.

Introduction

3-Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 5-isopropyl substituted analog, this compound, serves as a crucial intermediate for the synthesis of various pharmacologically active compounds. The synthetic pathway detailed herein is a robust and efficient method for obtaining this target molecule. The primary synthetic strategy involves the reaction of a β-ketonitrile with hydrazine, a classic and effective method for the formation of 5-substituted-3-aminopyrazoles.

Experimental Protocols

This synthesis is divided into two main stages: the preparation of the 4-methyl-3-oxopentanenitrile precursor and its subsequent cyclization to the desired this compound.

Part 1: Synthesis of 4-methyl-3-oxopentanenitrile

This procedure is adapted from a patented method, which has been demonstrated to be high-yielding.

Reagents and Materials:

-

Acetonitrile

-

Potassium methoxide

-

Isobutyryl chloride

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Water

-

Four-neck round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer

Procedure:

-

To a 25 mL four-neck flask, add acetonitrile (1.24 g, 30 mmol) and potassium methoxide (1.41 g, 20 mmol).

-

Stir the mixture using a magnetic stirrer and heat to 82°C.

-

Under reflux, slowly add isobutyryl chloride (1.07 g, 10 mmol) dropwise.

-

After the addition is complete, continue the reaction under reflux for 3 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to 2°C in an ice bath.

-

Adjust the pH of the solution to 5 by the dropwise addition of a 2M hydrochloric acid solution.

-

Allow the mixture to stand and separate into oil and aqueous phases.

-

Extract the aqueous phase twice with ethyl acetate.

-

Combine the organic phases and the initial oil phase, wash twice with water, and then concentrate under reduced pressure to obtain 4-methyl-3-oxopentanenitrile as a light yellow oil.